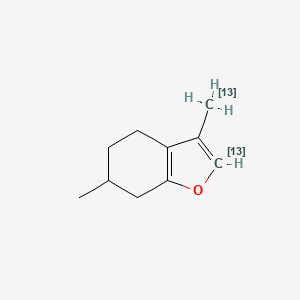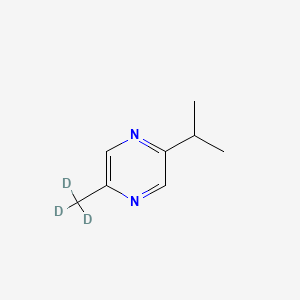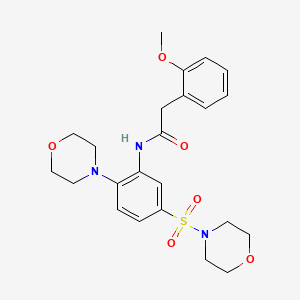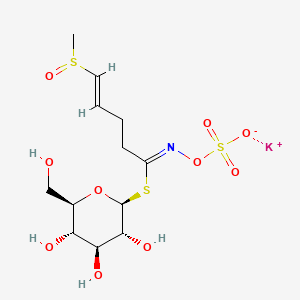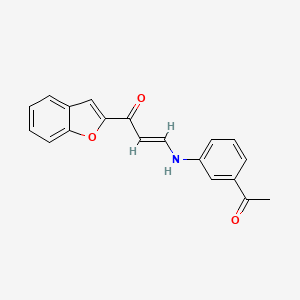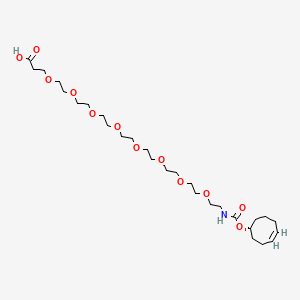
(R,E)-TCO-PEG8-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R,E)-TCO-PEG8-acid is a chemical compound that belongs to the class of trans-cyclooctene (TCO) derivatives It is characterized by the presence of a polyethylene glycol (PEG) chain with eight ethylene glycol units and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-TCO-PEG8-acid typically involves the following steps:
Preparation of Trans-Cyclooctene (TCO): The initial step involves the synthesis of TCO through a series of chemical reactions, including cyclization and isomerization processes.
Attachment of PEG Chain: The PEG chain is introduced through a nucleophilic substitution reaction, where the hydroxyl groups of PEG react with the TCO derivative.
Introduction of Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(R,E)-TCO-PEG8-acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as aldehydes and ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The PEG chain can undergo substitution reactions, where functional groups are replaced with other chemical entities.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Aldehydes, ketones, and carboxylic acid derivatives.
Reduction: Alcohols and other reduced forms of the compound.
Substitution: Various substituted derivatives with different functional groups.
科学研究应用
(R,E)-TCO-PEG8-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques for labeling and tracking biomolecules.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to enhance solubility.
Industry: Applied in the development of advanced materials and coatings with specific properties.
作用机制
The mechanism of action of (R,E)-TCO-PEG8-acid involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with proteins, enzymes, and other biomolecules, leading to changes in their activity and function.
Pathways Involved: The PEG chain enhances the solubility and stability of the compound, facilitating its transport and interaction with target molecules. The carboxylic acid group can form covalent bonds with amino acids in proteins, leading to modifications in their structure and function.
相似化合物的比较
Similar Compounds
(R,E)-TCO-PEG4-acid: A similar compound with a shorter PEG chain.
(R,E)-TCO-PEG12-acid: A similar compound with a longer PEG chain.
(R,E)-TCO-PEG8-amine: A similar compound with an amine group instead of a carboxylic acid group.
Uniqueness
(R,E)-TCO-PEG8-acid is unique due to its specific PEG chain length and the presence of a carboxylic acid group. This combination provides a balance between solubility, stability, and reactivity, making it suitable for a wide range of applications in scientific research.
属性
分子式 |
C28H51NO12 |
|---|---|
分子量 |
593.7 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H51NO12/c30-27(31)8-10-33-12-14-35-16-18-37-20-22-39-24-25-40-23-21-38-19-17-36-15-13-34-11-9-29-28(32)41-26-6-4-2-1-3-5-7-26/h1-2,26H,3-25H2,(H,29,32)(H,30,31)/b2-1+/t26-/m0/s1 |
InChI 键 |
LIPCJNZAKQKTRV-OQZKUQRLSA-N |
手性 SMILES |
C1C/C=C/CC[C@@H](C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
规范 SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


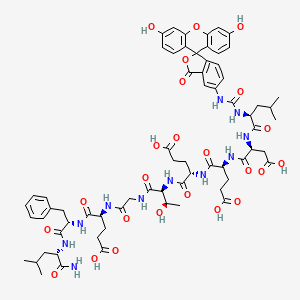
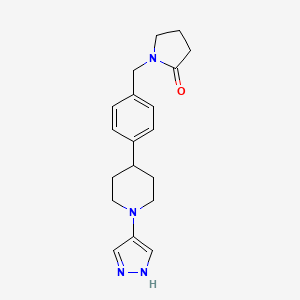
![N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B12377396.png)
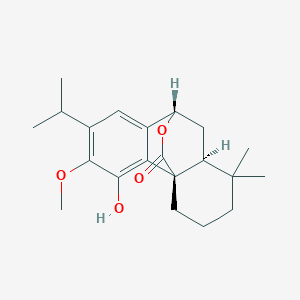
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)
